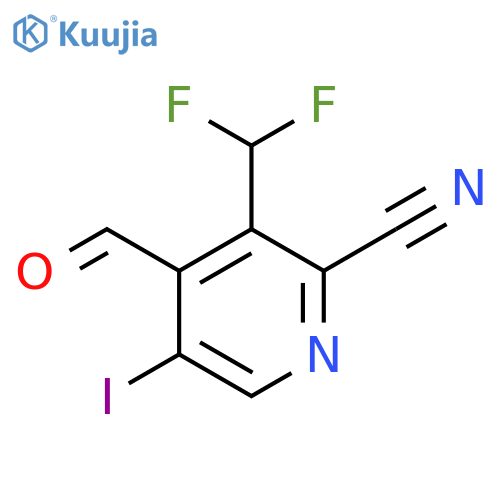Cas no 1805491-91-1 (2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

1805491-91-1 structure
商品名:2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
CAS番号:1805491-91-1
MF:C8H3F2IN2O
メガワット:308.023500680923
CID:4875495
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
-
- インチ: 1S/C8H3F2IN2O/c9-8(10)7-4(3-14)5(11)2-13-6(7)1-12/h2-3,8H
- InChIKey: QBFGIOBBWBYYDA-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C#N)C(C(F)F)=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 53.8
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043031-1g |
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde |
1805491-91-1 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1805491-91-1 (2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde) 関連製品
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
